molecular formula C8H13N3O2S B138044 4-Hydrazino-N-methylbenzenemethanesulfonamide CAS No. 139272-29-0

4-Hydrazino-N-methylbenzenemethanesulfonamide

Cat. No. B138044
M. Wt: 215.28 g/mol
InChI Key: DZODFXKLAFRYEC-UHFFFAOYSA-N
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Description

4-Hydrazino-N-methylbenzenemethanesulfonamide is a chemical compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential biological activities. The compound is characterized by the presence of a hydrazino group attached to a benzenesulfonamide moiety, which is a common feature in many pharmacologically active compounds, particularly as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes .

Synthesis Analysis

The synthesis of derivatives of 4-hydrazino-N-methylbenzenemethanesulfonamide typically involves the reaction of substituted benzaldehydes with 4-hydrazinobenzenesulfonamide. This process can yield a variety of compounds with different substituents, which can significantly affect their biological activity. For instance, compounds with fluorine, hydroxy, methoxy, or trimethoxy substituents have been synthesized and evaluated for their cytotoxicity and enzyme inhibition potential . Microwave irradiation has been employed as an efficient method for synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides, offering a faster and more environmentally friendly alternative to conventional heating methods .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. Studies have employed various spectroscopic techniques, such as FT-IR, Raman, UV-Vis, and NMR, alongside computational methods like Density Functional Theory (DFT), to investigate the structural geometry and electronic properties of these molecules. For example, the HOMO-LUMO analysis can provide insights into the electronic transitions that occur within the molecule, which are important for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of 4-hydrazino-N-methylbenzenemethanesulfonamide derivatives is influenced by the nature of the substituents on the benzene ring. These compounds can undergo various chemical reactions, forming different types of bonds and molecular structures. For instance, the formation of N-acylhydrazone derivatives through the reaction with aldehydes is a common transformation that can lead to compounds with interesting biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazino-N-methylbenzenemethanesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Crystallography studies have revealed that these compounds often form hydrogen-bonded dimers and exhibit specific conformations and intermolecular interactions, which can be analyzed using Hirshfeld surface analysis. These properties are not only important for the compound's biological activity but also for its formulation and potential as a drug candidate .

Scientific Research Applications

  • 4-Hydrazino-N-methylbenzenemethanesulfonamide is a chemical compound with the molecular formula C8H13N3O2S . It has an average mass of 215.273 Da and a monoisotopic mass of 215.072845 Da .
  • This compound is used as a building block for the synthesis of new compounds in research and development . Its reactivity and versatility allow for the creation of innovative materials and chemicals with various applications .

Safety And Hazards

When handling 4-Hydrazino-N-methylbenzenemethanesulfonamide, it’s important to avoid direct contact with the skin and avoid inhaling the gas of the powder or solution . In case of inadvertent contact, flush the affected area immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODFXKLAFRYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905047
Record name 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-N-methylbenzenemethanesulfonamide

CAS RN

139272-29-0, 81880-96-8
Record name 4-Hydrazinyl-N-methylbenzenemethanesulfonamide
Source CAS Common Chemistry
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Record name 4-Hydrazino-N-methylbenzenemethanesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide
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Record name (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PR Brodfuehrer, BC Chen, TR Sattelberg… - The Journal of …, 1997 - ACS Publications
… 4-Hydrazino-N-methylbenzenemethanesulfonamide, Hydrochloride (6). A stirred mixture of N-methyl-4-aminobenzenemethanesulfonamide, 5 (80.1 g, 400 mmol), concentrated HCl (…
Number of citations: 81 pubs.acs.org
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
… derivatives 6a-k reacted with dimethyl oxalate (7) through a Claisen condensation reaction to afford 8a-k, which then reacted with 4-hydrazino-N-methylbenzenemethanesulfonamide (9…
Number of citations: 14 www.sciencedirect.com

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